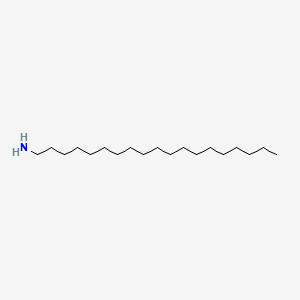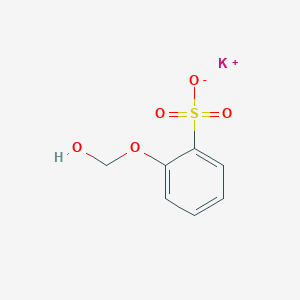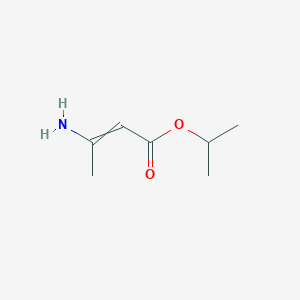
1-Aminononadecane
Overview
Description
1-Aminononadecane, also known as nonadecylamine, is an organic compound with the molecular formula C₁₉H₄₁N. It is a long-chain primary amine, consisting of a nonadecane backbone with an amino group attached to the first carbon atom. This compound is known for its hydrophobic properties and is used in various industrial and research applications .
Preparation Methods
1-Aminononadecane can be synthesized through several methods:
-
Nucleophilic Substitution of Haloalkanes: : One common method involves the nucleophilic substitution of a haloalkane with ammonia. For instance, nonadecyl bromide can react with ammonia to form this compound. The reaction typically requires a large excess of ammonia to ensure the formation of the primary amine .
-
Reductive Amination: : Another method involves the reductive amination of nonadecanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its high yield and selectivity .
-
Industrial Production: : Industrially, this compound can be produced through the hydrogenation of nitriles. Nonadecanenitrile is hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound .
Chemical Reactions Analysis
1-Aminononadecane undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form the corresponding nitrile or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : The compound can be reduced to form secondary and tertiary amines. This reaction typically involves hydrogenation in the presence of a metal catalyst .
-
Substitution: : this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. The reaction conditions often involve heating and the use of a solvent such as ethanol .
-
Acylation: : It can react with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base such as pyridine .
Scientific Research Applications
1-Aminononadecane has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of surfactants and other long-chain amines. Its hydrophobic nature makes it useful in the study of micelle formation and other colloidal systems .
-
Biology: : The compound is used in the preparation of lipid bilayers and other model membrane systems. It is also used in the study of protein-lipid interactions .
-
Medicine: : this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .
-
Industry: : It is used as an intermediate in the production of lubricants, corrosion inhibitors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-aminononadecane involves its interaction with various molecular targets:
-
Lipid Bilayers: : In biological systems, this compound can integrate into lipid bilayers, affecting their fluidity and permeability. This property is utilized in the study of membrane dynamics and protein-lipid interactions .
-
Protein Binding: : The compound can form complexes with proteins, influencing their structure and function. This interaction is important in the study of enzyme activity and protein folding .
-
Drug Delivery: : In drug delivery systems, this compound can encapsulate drugs, enhancing their stability and bioavailability. This mechanism is being explored for the targeted delivery of therapeutic agents .
Comparison with Similar Compounds
1-Aminononadecane can be compared with other long-chain primary amines such as:
-
1-Aminooctadecane (Stearylamine): : Similar to this compound, stearylamine is used in the synthesis of surfactants and in the study of lipid bilayers. it has a slightly shorter carbon chain, which affects its hydrophobicity and melting point .
-
1-Aminoeicosane: : This compound has a longer carbon chain than this compound, resulting in higher hydrophobicity and a higher melting point. It is used in similar applications but may offer different physical properties .
-
1-Aminodocosane: : With an even longer carbon chain, 1-aminodocosane is used in specialized applications where extreme hydrophobicity is required. Its properties differ significantly from those of this compound due to the increased chain length .
Properties
IUPAC Name |
nonadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAMEDPXUAWNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867438 | |
| Record name | Nonadecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14130-05-3, 68037-92-3 | |
| Record name | 1-Aminononadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C16-22-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, C16-22-alkyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C16-22-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Aminononadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B7888317.png)
![disodium;2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B7888324.png)
![(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B7888329.png)
![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B7888337.png)
![2-methyl-5H-thieno[3,2-c][1,5]benzodiazepin-4-amine;hydrochloride](/img/structure/B7888345.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7888373.png)


